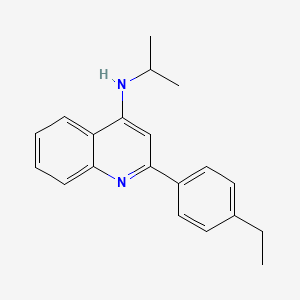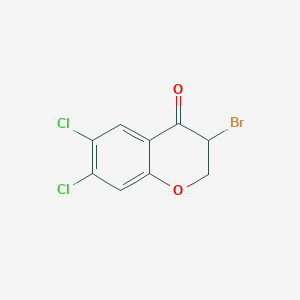
5-Chloro-4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-(4-fluoro-3-(trifluorométhyl)phényl)thiazol-2-amine : est un composé qui appartient à la classe des dérivés du thiazole. Les thiazoles sont des composés hétérocycliques contenant à la fois des atomes de soufre et d'azote dans la structure cyclique. La présence de groupes fluor et trifluorométhyle dans le composé améliore sa stabilité chimique et son activité biologique, ce qui en fait une molécule précieuse dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 5-Chloro-4-(4-fluoro-3-(trifluorométhyl)phényl)thiazol-2-amine implique généralement les étapes suivantes :
Formation du cycle thiazole : Le cycle thiazole peut être synthétisé par une réaction de cyclisation impliquant un dérivé phénylique halogéné et un thioamide. La réaction est généralement effectuée en présence d'une base telle que le carbonate de potassium (K2CO3) et d'un solvant polaire comme le diméthylformamide (DMF).
Introduction des groupes fluor et trifluorométhyle : Les groupes fluor et trifluorométhyle sont introduits par des réactions de substitution nucléophile. Ces réactions nécessitent souvent l'utilisation de réactifs tels que le fluorure de césium (CsF) et l'iodure de trifluorométhyle (CF3I) dans des conditions anhydres.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réactions par lots à grande échelle utilisant des réacteurs automatisés. Le processus comprend un contrôle strict des paramètres de réaction tels que la température, la pression et le pH pour garantir un rendement et une pureté élevés. Des étapes de purification telles que la recristallisation et la chromatographie sont employées pour isoler le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, généralement en utilisant des agents oxydants tels que le peroxyde d'hydrogène (H2O2) ou le permanganate de potassium (KMnO4).
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Substitution : Les réactions de substitution nucléophile sont courantes, où les atomes d'halogène sont remplacés par d'autres nucléophiles tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : H2O2, KMnO4, conditions acides ou basiques.
Réduction : LiAlH4, NaBH4, dans des solvants comme l'éther ou le tétrahydrofurane (THF).
Substitution : CsF, CF3I, dans des conditions anhydres.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools.
4. Applications de la recherche scientifique
Chimie
En chimie, la 5-Chloro-4-(4-fluoro-3-(trifluorométhyl)phényl)thiazol-2-amine est utilisée comme brique de base pour la synthèse de molécules plus complexes. Sa structure unique permet la création de diverses bibliothèques chimiques pour la découverte et le développement de médicaments.
Biologie
Biologiquement, ce composé est étudié pour son potentiel en tant qu'inhibiteur enzymatique. La présence d'atomes de fluor améliore son affinité de liaison aux cibles biologiques, ce qui en fait un candidat pour le développement de nouveaux médicaments.
Médecine
En médecine, le composé est exploré pour ses propriétés anti-inflammatoires et anticancéreuses. Sa capacité à moduler des voies moléculaires spécifiques en fait un composé de tête prometteur pour les agents thérapeutiques.
Industrie
Industriellement, le composé est utilisé dans le développement d'agrochimiques et de science des matériaux. Sa stabilité et sa réactivité le rendent adapté à diverses applications, notamment la synthèse de polymères et de revêtements.
5. Mécanisme d'action
Le mécanisme d'action de la 5-Chloro-4-(4-fluoro-3-(trifluorométhyl)phényl)thiazol-2-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé se lie au site actif de la cible, inhibant son activité et modulant ainsi la voie biologique associée. La présence d'atomes de fluor améliore son affinité de liaison et sa spécificité, ce qui conduit à des effets biologiques plus puissants.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Chloro-4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. The presence of fluorine atoms enhances its binding affinity to biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, the compound is explored for its anti-inflammatory and anticancer properties. Its ability to modulate specific molecular pathways makes it a promising lead compound for therapeutic agents.
Industry
Industrially, the compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby modulating the associated biological pathway. The presence of fluorine atoms enhances its binding affinity and specificity, leading to more potent biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-Chloro-3-(trifluorométhyl)phényl isocyanate
- 4-Fluoro-3-(trifluorométhyl)phényl isocyanate
- Dérivés à base de 2-aminothiazole
Unicité
Comparée à des composés similaires, la 5-Chloro-4-(4-fluoro-3-(trifluorométhyl)phényl)thiazol-2-amine se distingue par sa combinaison unique d'un cycle thiazole avec des groupes fluor et trifluorométhyle. Cette combinaison améliore sa stabilité chimique, son activité biologique et son affinité de liaison aux cibles moléculaires, ce qui en fait un composé précieux dans divers domaines de la recherche scientifique.
Propriétés
Formule moléculaire |
C10H5ClF4N2S |
|---|---|
Poids moléculaire |
296.67 g/mol |
Nom IUPAC |
5-chloro-4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H5ClF4N2S/c11-8-7(17-9(16)18-8)4-1-2-6(12)5(3-4)10(13,14)15/h1-3H,(H2,16,17) |
Clé InChI |
UGXKEHTXAKYMFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=C(SC(=N2)N)Cl)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-[2-amino-6-(aminomethyl)-3-bromophenyl]benzoate](/img/structure/B11836434.png)
![N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2'-[1,3]dithiane]-2-carboxamide](/img/structure/B11836449.png)
![Benzyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B11836456.png)
![6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid](/img/structure/B11836458.png)







